molecular formula C15H20N2O2 B267442 N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

Katalognummer B267442
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: QOGVDCXATFXWNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies. In

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several different kinases, including RAF, VEGFR, and PDGFR. These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Wirkmechanismus

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 works by inhibiting the activity of several different kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a key role in tumor growth. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, or the formation of new blood vessels. By inhibiting these kinases, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 can slow or stop tumor growth and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and reduce tumor vascularity. In clinical studies, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to improve progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been extensively studied and has a well-understood mechanism of action. This makes it an attractive target for cancer therapy research. However, one limitation of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been shown to have off-target effects, meaning that it can inhibit other kinases besides its intended targets. This can lead to unwanted side effects and can make it difficult to determine the specific effects of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 on cancer cells.

Zukünftige Richtungen

There are several future directions for research on N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. One area of research is the development of combination therapies that include N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. For example, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to enhance the activity of chemotherapy drugs in preclinical studies. Another area of research is the development of new kinase inhibitors that have improved selectivity and reduced off-target effects. Finally, there is ongoing research on the use of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 in combination with immunotherapy drugs, which may enhance the immune response against cancer cells.

Synthesemethoden

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-4-nitrobenzamide. This compound is then reacted with cyclopropylcarbonyl chloride to form N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide. The final step involves the reduction of the nitro group to an amino group using a palladium catalyst.

Eigenschaften

Produktname

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

N-tert-butyl-4-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,18)(H,17,19)

InChI-Schlüssel

QOGVDCXATFXWNW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Kanonische SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.